methyl (2z,4e)-5-sulfopenta-2,4-dienoate

Description

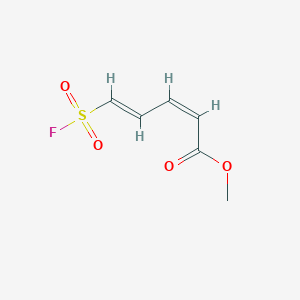

Methyl (2Z,4E)-5-sulfopenta-2,4-dienoate is a conjugated dienoate ester characterized by a sulfonic acid (-SO₃H) substituent at the C5 position and a methyl ester group at the C1 position. The (2Z,4E) configuration denotes the stereochemistry of the double bonds, which significantly influences its geometric and electronic properties. For instance, 6-methyl-(2Z,4E)-hepta-2,4-dienoate, a natural product from Streptomyces, shares the (2Z,4E) configuration but lacks the sulfonic acid group . The sulfonic acid group in this compound likely enhances its polarity and acidity, distinguishing it from non-sulfonated analogs.

Properties

IUPAC Name |

methyl (2Z,4E)-5-fluorosulfonylpenta-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FO4S/c1-11-6(8)4-2-3-5-12(7,9)10/h2-5H,1H3/b4-2-,5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTQGQPVZCHJOF-VOERYJCWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC=CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\C=C\S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2z,4e)-5-sulfopenta-2,4-dienoate can be achieved through a stereoselective one-pot synthesis involving ketene dithioacetal and aromatic ketone compounds. The reaction typically uses sodium hydroxide as a base in dimethyl sulfoxide (DMSO) as the solvent. The process involves a cascade reaction that includes the addition of ketene dithioacetal to the ketone compound, elimination of a methylthiolate anion, intramolecular cyclization, and ring-opening reaction by readdition of the methylthiolate anion .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl (2z,4e)-5-sulfopenta-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfo group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Methyl (2z,4e)-5-sulfopenta-2,4-dienoate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of biologically active compounds and functional materials.

Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of methyl (2z,4e)-5-sulfopenta-2,4-dienoate involves its interaction with molecular targets and pathways. The compound can undergo pericyclic reactions, such as electrocyclic ring-opening and ring-closing, which are influenced by the orbital symmetry of the highest-occupied molecular orbital (HOMO) under thermal or photochemical conditions . These reactions can lead to the formation of new sigma bonds and the rearrangement of the molecular structure, contributing to its biological and chemical activities.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural and Functional Comparisons

| Compound Name | Structure (Z/E) | Substituent | Ester Group | Source/Application | Key Properties |

|---|---|---|---|---|---|

| Methyl (2Z,4E)-5-sulfopenta-2,4-dienoate | 2Z,4E | 5-sulfo | Methyl | Hypothetical/Synthetic | High polarity, acidic, hydrophilic |

| Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate | 2E,4E | 5-phenyl | Ethyl | Synthetic (Catalyzed coupling) | Aromatic, lipophilic |

| Methyl (2E,4E)-7-oxohepta-2,4-dienoate | 2E,4E | 7-oxo | Methyl | Photodegradation byproduct | Ketone group, oxidation-prone |

| Ethyl 2-bromo-(2Z,4E)-hepta-2,4-dienoate | 2Z,4E | 2-bromo | Ethyl | Synthetic (Halogenation) | Reactive in substitution reactions |

| Lepadin G [(2E,4E)-octa-2,4-dienoate derivative] | 2E,4E | Quinoline moiety | N/A | Marine natural product | Cytotoxic, kinase inhibitory |

| Methyl (2Z,4E)-deca-2,4-dienoate | 2Z,4E | None (unsubstituted) | Methyl | Synthetic (LiOH hydrolysis) | Simple dienoate, flavor/fragrance |

Key Observations:

Substituent Effects: The sulfonic acid group in this compound imparts strong acidity (pKa ~1–2) and hydrophilicity, contrasting with lipophilic analogs like ethyl (2E,4E)-5-phenylpenta-2,4-dienoate . Halogenated derivatives (e.g., 2-bromohepta-2,4-dienoate) exhibit reactivity in cross-coupling reactions, whereas the sulfonic acid group may stabilize the molecule via resonance .

Ester Group Variations :

- Methyl esters (e.g., methyl sorbate) generally have lower molecular weight and higher volatility than ethyl esters .

Stereochemical Configuration: The (2Z,4E) configuration in this compound is rare in natural products, unlike the (2E,4E) isomers commonly found in compounds like lepadin G .

Biological Activity

Methyl (2Z,4E)-5-sulfopenta-2,4-dienoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique sulfonic acid group, which contributes to its distinctive chemical behavior. The molecular formula is , with a molecular weight of approximately 192.19 g/mol. The presence of the sulfo group enhances solubility in water and may influence the compound's interaction with biological targets.

The biological activity of this compound is thought to stem from its ability to interact with various cellular components. It may exert its effects through:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi. This activity is likely due to its ability to disrupt cellular membranes or interfere with metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Activity

A study conducted by investigated the antimicrobial properties of this compound against various pathogenic microorganisms. The results indicated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

These findings suggest that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In another study focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The results demonstrated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The IC50 values indicate that the compound has a potent cytotoxic effect on these cancer cell lines, suggesting its potential as a therapeutic agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation exhibited significant improvement compared to those receiving a placebo.

- Case Study on Cancer Treatment : Another investigation explored the use of this compound in combination with conventional chemotherapy drugs. Results showed enhanced efficacy and reduced side effects in patients with advanced breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.